For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Dibromophenol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,6-Dibromophenol. The information is intended to support research, development, and safety applications involving this compound.
Chemical and Physical Properties
2,6-Dibromophenol is a white, needle-shaped crystalline solid.[1] It is characterized by the presence of a hydroxyl group and two bromine atoms at the ortho positions of a benzene ring.[2][3] This substitution pattern confers specific chemical reactivity and physical properties to the molecule. It is soluble in organic solvents such as ethanol, ether, benzene, and carbon disulfide, and also shows solubility in hot water and alkaline solutions.[1] The compound is known to be hygroscopic and can undergo sublimation.[1]
Data Summary Table
| Property | Value | Source |
| IUPAC Name | 2,6-Dibromophenol | [3][4] |
| CAS Number | 608-33-3 | [4][5] |
| Molecular Formula | C₆H₄Br₂O | [4][5] |
| Molecular Weight | 251.90 g/mol | [5][6] |
| Appearance | White to light yellow needle-shaped crystals or powder | [1] |
| Melting Point | 53-57 °C | [1][2][6] |
| Boiling Point | 255-256 °C (at 740-748 mmHg) | [2][6][7] |
| 162 °C (at 21 mmHg) | [3] | |
| Density (estimate) | 1.8854 g/cm³ | [7] |
| pKa | 6.67 - 6.89 | [3][7] |
| log Kow (Octanol/Water Partition Coefficient) | 3.36 | [3][8] |
| UV max (in EtOH) | 286 nm | [2] |
| SMILES | C1=CC(=C(C(=C1)Br)O)Br | [3][5] |
| InChI | 1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | [3][4][6] |
| InChIKey | SSIZLKDLDKIHEV-UHFFFAOYSA-N | [3][4][6] |
Chemical Structure and Spectroscopic Data
The structure of 2,6-Dibromophenol has been confirmed through various spectroscopic methods. The NIST Chemistry WebBook provides access to its IR, Mass, and UV/Visible spectra.[4]
-
¹H NMR: In CDCl₃, characteristic shifts are observed around 7.43 ppm (doublet), 6.70 ppm (triplet), and a broad peak for the hydroxyl proton around 5.8 ppm.[9]
-
Mass Spectrometry: The mass spectrum shows a top peak at m/z 252, corresponding to the molecular ion.[3]
-
IR Spectroscopy: The infrared spectrum displays characteristic bands for the O-H and C-Br stretching, and aromatic C-H and C=C vibrations.[3]
Experimental Protocols
Synthesis of 2,6-Dibromophenol from Phenol
A common method for synthesizing 2,6-Dibromophenol involves the electrophilic bromination of phenol. The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions.[10] To achieve selective di-substitution at the ortho positions, a multi-step procedure involving sulfonation, bromination, and hydrolysis is employed.[1][8]
Methodology:
-
Sulfonation: Add 98% sulfuric acid dropwise to phenol at a temperature of 44-50°C. After the addition is complete, heat the mixture to 100°C and maintain for 3 hours. Dissolve the resulting solid product in ice water.[1][8]
-
Bromination: To the solution from the previous step, add bromine dropwise at 20°C while simultaneously passing chlorine gas through the mixture. After the addition, add sodium bisulfite and stir the reaction mixture for 30 minutes, then filter. The filter cake consists of tribromide byproducts.[1][8]
-
Hydrolysis and Purification: Distill the filtrate with superheated steam. Discard the initial distillate, which contains tribromide and monobromide impurities. Collect the distillate when the internal temperature rises above 155°C. Cool the collected fraction to crystallize the 2,6-Dibromophenol. This method can yield up to 80% of the desired product.[1][8]
Synthesis using N-Bromosuccinimide (NBS)
An alternative laboratory-scale synthesis utilizes N-Bromosuccinimide as the brominating agent.
Methodology:
-
Reaction Setup: In a Schlenk tube, charge phenol (1.5 g, 16 mmol) and dichloromethane (10 mL). Add N,N-diisopropylethylamine (0.44 mL, 3.1 mmol).[11]
-
Bromination: In a separate Schlenk tube, dissolve N-bromosuccinimide (5.7 g, 32 mmol) in dichloromethane (150 mL). Slowly add this NBS solution to the phenol solution over a period of 3 hours.[11]
-
Workup: After the addition, stir the reaction mixture at room temperature (23°C) for 1 hour. Quench the reaction by adding 1M hydrochloric acid (50 mL). Add water (80 mL) and perform an extraction.[11]
-
Isolation: Dry the extracted organic layer with sodium sulfate and concentrate under vacuum to obtain the 2,6-Dibromophenol product. The reported yield for this method is 79%.[11]
Reactivity and Applications
2,6-Dibromophenol serves as a valuable intermediate in organic synthesis.[1] For example, it is a precursor in the production of 3,4,5-trimethoxybenzaldehyde.[8] The phenolic hydroxyl group can undergo etherification, and the bromine atoms can be displaced through various coupling reactions.
The compound is also used as a research model to study the environmental photodegradation of brominated phenols.[1] Studies have shown that its degradation rate under simulated sunlight is influenced by factors such as initial concentration, pH, and the presence of Fe(III) or nitrite ions.[1]
Mandatory Visualizations
Caption: A flowchart illustrating the multi-step synthesis of 2,6-Dibromophenol.
Caption: The mechanism of electrophilic aromatic substitution for the bromination of phenol.
Safety and Handling
2,6-Dibromophenol is harmful if swallowed or in contact with skin.[3][6] It is also irritating to the eyes, respiratory system, and skin.[3] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[6][12] It should be stored in a cool, dry place in a tightly sealed container.[13]
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[3]
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[6]
Toxicological Information
Bromophenols are recognized as potential environmental pollutants.[1] The acute toxicity of 2,6-Dibromophenol has been evaluated in various organisms. For the algae Scenedesmus quadricauda, the EC₅₀ value is reported as 9.90 mg/L, while for Daphnia magna, the EC₅₀ is 2.78 mg/L.[14] These values place it in the "Toxic" category for aquatic organisms.[14] It is important to handle this compound with appropriate environmental considerations to prevent its release into aquatic systems.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,6-Dibromophenol | 608-33-3 [chemicalbook.com]
- 3. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2,6-dibromo- [webbook.nist.gov]
- 5. 2,6-Dibromophenol | 608-33-3 | FD21596 | Biosynth [biosynth.com]
- 6. 2,6-ジブロモフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,6-Dibromophenol CAS#: 608-33-3 [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. 2,6-Dibromophenol(608-33-3) 1H NMR spectrum [chemicalbook.com]
- 10. Explain the reaction mechanism for the formation of 2,4,6-tribromophenol .. [askfilo.com]
- 11. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]
- 12. 2,6-dibromophenol | 608-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. 2,6-Dibromophenol(608-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
